molecular formula C9H18N2O B2713103 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 313975-41-6

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B2713103
CAS No.: 313975-41-6
M. Wt: 170.256
InChI Key: MZNCLIDEUSKTII-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:

Safety and Hazards

The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

Future Directions

While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system, influencing pain perception, mood, and motor control .

Mode of Action

This compound: interacts with its targets, the σ1R and MOR, by binding to these receptors . This binding can alter the receptors’ activity, leading to changes in the transmission of signals within the nervous system .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those associated with the σ1R and MOR . These pathways are involved in a variety of physiological processes, including pain perception and mood regulation . The downstream effects of these pathways can influence a range of cellular and systemic responses .

Pharmacokinetics

The pharmacokinetics of This compound Factors such as its molecular weight (170.25 ) and physical form (liquid ) could influence these properties .

Result of Action

The molecular and cellular effects of This compound’s action are largely dependent on its interaction with the σ1R and MOR . By binding to these receptors, it can influence a variety of physiological processes, potentially leading to changes in pain perception, mood, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, factors such as pH and the presence of other substances could potentially influence its action and efficacy .

Preparation Methods

The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with an epoxide . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Comparison with Similar Compounds

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spiro compounds such as:

Properties

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCLIDEUSKTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of compound 404 (586.4 mg, 1.545 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (240.5 mg, 6.34 mmol). After 1.5 hours at reflux the reaction was cooled to room temperature and quenched with water (240.5 μL), followed by 1N NaOH (240.5 μL), and then water (2×240.5 μL). The remaining solids were filtered off, and the filtrate was concentrated to give compound 405 (406 mg), as a sticky white solid. LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Name
compound 404
Quantity
586.4 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240.5 mg
Type
reactant
Reaction Step Two

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